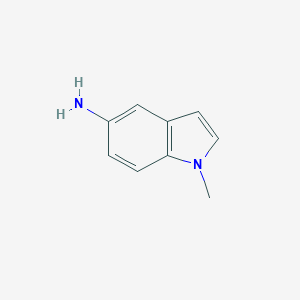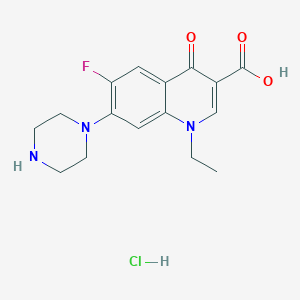![molecular formula C6H12As4O4 B008548 2,8,13,14-Tetraoxa-1,3,7,9-tetrarsatricyclo[7.3.1.13,7]tetradecane CAS No. 105228-64-6](/img/structure/B8548.png)
2,8,13,14-Tetraoxa-1,3,7,9-tetrarsatricyclo[7.3.1.13,7]tetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8,13,14-Tetraoxa-1,3,7,9-tetrarsatricyclo[7.3.1.13,7]tetradecane is a complex organoarsenic compound characterized by a tricyclic ring system. The main skeleton of this molecule consists of an eight-membered As₄O₄ ring, which is comparable to the endo-endo structure of N₄S₄. The arsenic atoms are linked together by two (CH₂)₃ chains, forming an open-envelope conformation .
Preparation Methods
The synthesis of 2,8,13,14-Tetraoxa-1,3,7,9-tetrarsatricyclo[7.3.1.13,7]tetradecane involves several steps:
Starting Material: The process begins with 1,3-bis(di-iodoarsino)propane.
Reaction with HI: Treatment of (C₆H₅)₃As(CH₂)₃As(C₆H₅)₂ with hydroiodic acid (HI) results in the elimination of benzene and the formation of I₂As(CH₂)₃AsI₂.
Reduction: The reduction of I₂As(CH₂)₃AsI₂ with sodium in tetrahydrofuran leads to the formation of a heterocyclic compound.
Hydrolysis: Hydrolysis of the intermediate compound yields the tricyclic compound (CH₂)₃As₄O₄(CH₂)₃.
Oxidative Solvolysis: The oxidative solvolysis of the intermediate with hydrogen peroxide (H₂O₂) results in the formation of (HO)₂OAs(CH₂)₃AsO(OH)₂.
Chemical Reactions Analysis
2,8,13,14-Tetraoxa-1,3,7,9-tetrarsatricyclo[7.3.1.13,7]tetradecane undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Sodium in tetrahydrofuran is commonly used for the reduction of its intermediates.
Substitution: The compound can undergo substitution reactions, particularly with halogens like iodine.
Hydrolysis: Hydrolysis reactions yield tricyclic compounds with different functional groups.
Scientific Research Applications
2,8,13,14-Tetraoxa-1,3,7,9-tetrarsatricyclo[7.3.1.13,7]tetradecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of organoarsenic compounds and their reactivity.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding arsenic’s interaction with biological molecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, especially in the development of arsenic-based drugs.
Mechanism of Action
The mechanism of action of 2,8,13,14-Tetraoxa-1,3,7,9-tetrarsatricyclo[7.3.1.13,7]tetradecane involves its interaction with molecular targets through its arsenic atoms. The compound can form bonds with various functional groups, leading to changes in molecular structure and reactivity. The pathways involved include oxidative and reductive processes, as well as substitution reactions .
Comparison with Similar Compounds
2,8,13,14-Tetraoxa-1,3,7,9-tetrarsatricyclo[7.3.1.13,7]tetradecane is unique due to its tricyclic ring system and the presence of multiple arsenic atoms. Similar compounds include:
1,3-bis(di-iodoarsino)propane: A precursor in the synthesis of the compound.
N₄S₄: A compound with a similar endo-endo structure.
Other organoarsenic compounds: Compounds derived from 1,3-bis(di-iodoarsino)propane with monocyclic, tricyclic, and straight-chain structures.
Properties
CAS No. |
105228-64-6 |
|---|---|
Molecular Formula |
C6H12As4O4 |
Molecular Weight |
447.84 g/mol |
IUPAC Name |
2,8,13,14-tetraoxa-1,3,7,9-tetrarsatricyclo[7.3.1.13,7]tetradecane |
InChI |
InChI=1S/C6H12As4O4/c1-3-7-11-8(4-1)14-10-6-2-5-9(12-10)13-7/h1-6H2 |
InChI Key |
SMBXHKSSVWAGDW-UHFFFAOYSA-N |
SMILES |
C1C[As]2O[As]3CCC[As](O3)O[As](C1)O2 |
Canonical SMILES |
C1C[As]2O[As]3CCC[As](O3)O[As](C1)O2 |
Synonyms |
2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2-Naphthylsulfonyl)amino]propanoic acid](/img/structure/B8474.png)

![Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI)](/img/structure/B8479.png)

![3-[4-[3-benzhydryl-5-(methylamino)phenyl]piperazin-1-yl]propanamide;trihydrochloride](/img/structure/B8481.png)


![1,2-Dimethyloctahydrocyclopenta[b]pyrrol-6-ol](/img/structure/B8486.png)




